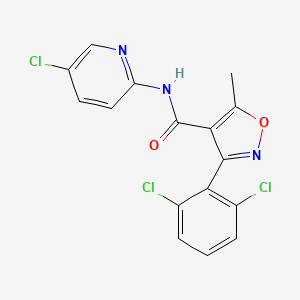![molecular formula C18H14ClN3O3S B6060643 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6060643.png)
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase JMJD3. JMJD3 is a member of the Jumonji domain-containing (JmjC) family of histone demethylases, which are enzymes that remove methyl groups from histones. GSK-J4 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is based on its ability to inhibit the activity of the histone demethylase JMJD3. JMJD3 is involved in the regulation of gene expression, and its activity is often dysregulated in cancer, inflammation, and autoimmune disorders. By inhibiting JMJD3, this compound can alter the expression of genes involved in these diseases, leading to therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific disease being studied. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also reducing the migration and invasion of these cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. In autoimmune disorders, this compound can reduce the severity of symptoms, such as inflammation and tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide is its selectivity for JMJD3, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in preclinical models of several diseases, indicating its potential as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis of this compound can be complex and time-consuming, which may limit its availability for researchers. Additionally, the effects of this compound may vary depending on the specific disease being studied, which can make it difficult to generalize its effects.
Future Directions
There are several future directions for research on 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of JMJD3, which could improve the therapeutic potential of this class of compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on gene expression. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use as a therapeutic agent in the future.
Synthesis Methods
The synthesis of 2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 4-aminophenylsulfonamide to form 2-chloro-N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with 3-aminopyridine to form the final product, this compound.
Scientific Research Applications
2-chloro-N-{4-[(3-pyridinylamino)sulfonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, inflammation, and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Inflammation is another area where this compound has shown promise, with studies demonstrating that it can reduce the production of pro-inflammatory cytokines in immune cells. In autoimmune disorders, this compound has been shown to reduce the severity of symptoms in animal models of multiple sclerosis and rheumatoid arthritis.
properties
IUPAC Name |
2-chloro-N-[4-(pyridin-3-ylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c19-17-6-2-1-5-16(17)18(23)21-13-7-9-15(10-8-13)26(24,25)22-14-4-3-11-20-12-14/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUCZTPXNWOLAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060597.png)

![1-{4-[({2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amino)methyl]phenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6060614.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B6060621.png)
![N-(3,4-dimethylphenyl)-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6060629.png)
![ethyl 1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6060639.png)
![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4,6-diiodophenol](/img/structure/B6060650.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6060654.png)
![2-(3,4-difluorobenzoyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060659.png)

![2-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6060667.png)